4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride
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Overview
Description
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H14ClNO4S2 and a molecular weight of 311.81 g/mol . This compound is characterized by the presence of both sulfonamide and sulfonyl chloride functional groups, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
Sulfonamides, such as “4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride”, typically target enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth. Specifically, they inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydrofolic acid, a precursor to folic acid .
Mode of Action
“this compound”, like other sulfonamides, likely acts as a competitive inhibitor of dihydropteroate synthetase. By mimicking the natural substrate of the enzyme, it binds to the enzyme’s active site and prevents the substrate from binding, thereby inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by “this compound” disrupts the synthesis of folic acid, which is necessary for the production of nucleotides, the building blocks of DNA. This disruption affects the bacterial cell’s ability to replicate and grow .
Result of Action
The ultimate effect of “this compound” would be the inhibition of bacterial growth and replication, due to the disruption of folic acid synthesis and, consequently, nucleotide production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with butane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to sulfonic acid derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Major Products Formed
Substitution: Formation of sulfonamide, sulfonate esters, and sulfonate thioesters
Reduction: Formation of sulfonamide
Oxidation: Formation of sulfonic acids
Scientific Research Applications
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonamido)benzene-1-sulfonyl chloride
- 4-(Ethylsulfonamido)benzene-1-sulfonyl chloride
- 4-(Propylsulfonamido)benzene-1-sulfonyl chloride
Uniqueness
4-(Butane-1-sulfonamido)benzene-1-sulfonyl chloride is unique due to its specific combination of sulfonamide and sulfonyl chloride functional groups, which provide distinct reactivity and versatility in organic synthesis . This compound’s longer butane chain compared to its methyl, ethyl, and propyl analogs can influence its solubility, reactivity, and interactions with biological targets .
Properties
IUPAC Name |
4-(butylsulfonylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO4S2/c1-2-3-8-17(13,14)12-9-4-6-10(7-5-9)18(11,15)16/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSFHDRQHLTCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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